4-Bromo-6-(5-bromofuran-2-yl)pyrimidine
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Overview
Description
4-Bromo-6-(5-bromofuran-2-yl)pyrimidine is a heterocyclic compound that contains both bromine and furan functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(5-bromofuran-2-yl)pyrimidine typically involves the bromination of 6-(5-furan-2-yl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(5-bromofuran-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrimidine ring with another aromatic ring.
Scientific Research Applications
4-Bromo-6-(5-bromofuran-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(5-bromofuran-2-yl)pyrimidine in biological systems involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(5-bromofuran-2-yl)pyrimidine
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
Uniqueness
4-Bromo-6-(5-bromofuran-2-yl)pyrimidine is unique due to the presence of both bromine and furan groups on the pyrimidine ring, which imparts distinct reactivity and properties. This makes it a versatile intermediate for various synthetic applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H4Br2N2O |
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Molecular Weight |
303.94 g/mol |
IUPAC Name |
4-bromo-6-(5-bromofuran-2-yl)pyrimidine |
InChI |
InChI=1S/C8H4Br2N2O/c9-7-3-5(11-4-12-7)6-1-2-8(10)13-6/h1-4H |
InChI Key |
RLDGPOHZLSDHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)Br |
Origin of Product |
United States |
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